Chloromethyl 6-chlorododecanoate
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Overview
Description
Chloromethyl 6-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Chloromethyl 6-chlorododecanoate typically involves the chloromethylation of 6-chlorododecanoic acid. One common method includes the reaction of 6-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures . This method provides good yields and is suitable for industrial production due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Chloromethyl 6-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the ester group can yield primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Chloromethyl 6-chlorododecanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is employed in the development of drug delivery systems and prodrugs.
Industry: This compound is used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of Chloromethyl 6-chlorododecanoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Chloromethyl 6-chlorododecanoate can be compared with other chloromethyl esters such as:
Chloromethyl 6-chloroundecanoate: Similar in structure but with one less carbon atom in the alkyl chain.
Chloromethyl 6-chlorooctanoate: Contains a shorter alkyl chain compared to this compound.
The uniqueness of this compound lies in its specific chain length and the presence of both chloromethyl and chlorododecanoate groups, which provide distinct reactivity and applications in various fields.
Properties
CAS No. |
80419-02-9 |
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Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 6-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-8-12(15)9-6-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
JPUSQOKDHBAWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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